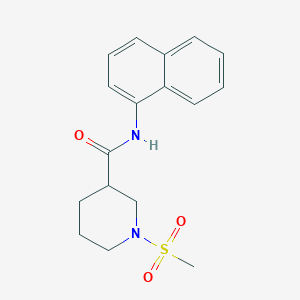![molecular formula C21H18N2O2 B5326590 4,6-dimethyl-3-[2-phenyl-3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone](/img/structure/B5326590.png)
4,6-dimethyl-3-[2-phenyl-3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-dimethyl-3-[2-phenyl-3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone is a chemical compound with a complex structure that has been the subject of scientific research in recent years. This compound is known for its potential applications in various fields of science, including medicine and biotechnology.
科学研究应用
4,6-dimethyl-3-[2-phenyl-3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone has been the subject of several scientific research studies due to its potential applications in various fields. Some of the research applications of this compound include:
1. Anti-cancer agent: Several studies have shown that this compound has anti-cancer properties. This compound has been shown to induce apoptosis in cancer cells, thereby inhibiting their growth.
2. Anti-inflammatory agent: This compound has also been shown to have anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for inflammation.
3. Anti-bacterial agent: this compound has been shown to have antibacterial properties. It has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.
作用机制
The mechanism of action of 4,6-dimethyl-3-[2-phenyl-3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone is not fully understood. However, several studies have suggested that this compound exerts its effects by inhibiting various cellular pathways. For example, it has been shown to inhibit the activity of the NF-κB pathway, which is responsible for inflammation. It has also been shown to inhibit the activity of the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. Some of these effects include:
1. Induction of apoptosis: This compound has been shown to induce apoptosis in cancer cells, thereby inhibiting their growth.
2. Inhibition of inflammation: this compound has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for inflammation.
3. Inhibition of bacterial growth: This compound has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.
实验室实验的优点和局限性
The advantages of using 4,6-dimethyl-3-[2-phenyl-3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone in lab experiments include its potential applications in various fields of science, including medicine and biotechnology. However, the limitations of using this compound in lab experiments include its complex structure and the need for specialized equipment to synthesize it.
未来方向
There are several future directions for the research of 4,6-dimethyl-3-[2-phenyl-3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone. Some of these directions include:
1. Identification of new applications: Further research is needed to identify new applications of this compound in various fields of science, including medicine and biotechnology.
2. Development of new synthesis methods: New synthesis methods need to be developed to make the synthesis of this compound easier and more cost-effective.
3. Optimization of the compound: Further research is needed to optimize the properties of this compound, including its bioavailability and toxicity.
Conclusion
In conclusion, this compound is a complex chemical compound that has potential applications in various fields of science, including medicine and biotechnology. This compound has been shown to have anti-cancer, anti-inflammatory, and antibacterial properties. Further research is needed to identify new applications of this compound and to optimize its properties.
合成方法
The synthesis of 4,6-dimethyl-3-[2-phenyl-3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone is a complex process that involves several steps. The first step involves the preparation of 3-(3-pyridinyl)acrylic acid, which is then reacted with 2,4-pentanedione to produce the intermediate compound. This intermediate is further reacted with 2-phenylacetonitrile to obtain the final product.
属性
IUPAC Name |
4,6-dimethyl-3-[(E)-2-phenyl-3-pyridin-3-ylprop-2-enoyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-14-11-15(2)23-21(25)19(14)20(24)18(17-8-4-3-5-9-17)12-16-7-6-10-22-13-16/h3-13H,1-2H3,(H,23,25)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSRWBYYDGGOGU-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)C(=CC2=CN=CC=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)C(=O)/C(=C/C2=CN=CC=C2)/C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1S*,2R*)-2-(cyclopentylamino)cyclobutyl]-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5326513.png)
![(2-{[3-(1H-pyrazol-5-yl)piperidin-1-yl]methyl}phenoxy)acetic acid](/img/structure/B5326517.png)

![3-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]carbonyl}benzonitrile](/img/structure/B5326537.png)
![5-(4-fluorophenyl)-N-{[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5326539.png)
![methyl N-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl]oxy}acetyl)alaninate](/img/structure/B5326542.png)

![3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5326559.png)
![3-{[benzyl(methyl)amino]methyl}-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5326566.png)
![3-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B5326567.png)
![4-(4-fluorobenzoyl)-5-(2-furyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5326571.png)
![2-amino-5-hydroxy-10-methyl-8-oxo-4-(3,4,5-trimethoxyphenyl)-4H,8H-pyrano[2,3-f]chromene-3-carbonitrile](/img/structure/B5326575.png)

![N-{3-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide](/img/structure/B5326582.png)